1-(4-(2-Methylallyloxy)phenyl)ethanone

Description

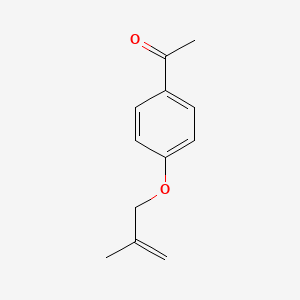

1-(4-(2-Methylallyloxy)phenyl)ethanone is an aromatic ketone featuring a 2-methylallyloxy substituent at the para position of the phenyl ring attached to an acetyl group.

Properties

IUPAC Name |

1-[4-(2-methylprop-2-enoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7H,1,8H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQDBIBDSOMMKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=C(C=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 1-(4-(2-Methylallyloxy)phenyl)ethanone typically involves a multi-step reaction. One common method starts with the preparation of 4-hydroxyacetophenone, which is then treated with an appropriate allylating agent, such as 2-methylallyl bromide, in the presence of a base like potassium carbonate. The reaction proceeds through nucleophilic substitution, yielding the desired product.

Reaction conditions usually involve refluxing the reactants in an organic solvent such as acetonitrile or dimethylformamide. The reaction is then followed by purification steps, which might include crystallization or chromatographic techniques.

Industrial Production Methods:

On an industrial scale, the production process might be optimized for higher yields and purity. This includes using more efficient catalysts, solvents, and continuous flow reactors to ensure consistent quality. The large-scale synthesis also emphasizes cost-effectiveness and environmental considerations, minimizing waste and using green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

1-(4-(2-Methylallyloxy)phenyl)ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions may yield secondary alcohols, especially when using reagents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

Oxidizing agents such as potassium permanganate or chromic acid are used for oxidation reactions.

Reducing agents like lithium aluminum hydride or sodium borohydride are common in reduction processes.

For substitution reactions, halogenating agents and bases are frequently employed to facilitate the desired transformations.

Major Products:

The products vary depending on the reaction type, but typical major products include various substituted phenyl ethanones, alcohols, and acids, which can be utilized in further synthetic applications.

Scientific Research Applications: this compound has found extensive use in scientific research across various fields:

Chemistry: It serves as an intermediate in organic synthesis, aiding in the development of more complex molecules.

Biology: In biochemical studies, the compound can be used to probe enzyme activities and metabolic pathways.

Medicine: The compound's derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

Industry: It plays a role in the synthesis of fine chemicals, fragrances, and specialty polymers.

Mechanism of Action

Molecular Targets and Pathways:

The mechanism by which 1-(4-(2-Methylallyloxy)phenyl)ethanone exerts its effects depends on its interaction with specific molecular targets. For instance, its derivatives might inhibit certain enzymes or receptors, altering biochemical pathways.

The phenyl ethanone structure allows it to engage in hydrogen bonding, pi-pi interactions, and other non-covalent interactions with biological macromolecules, modulating their functions.

Comparison with Similar Compounds

Structural and Substituent Effects

The core structure of 1-(4-substituted-phenyl)ethanone is shared across numerous analogs, with substituents influencing reactivity, stability, and bioactivity:

- Electron-Donating vs. 1-(4-((4-(Trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone derivatives () feature sulfonyl and trifluoromethyl groups, which are electron-withdrawing, likely improving thermal stability and altering solubility .

- Biological Activity Correlations: 1-(4-(Quinolin-8-ylamino)phenyl)ethanone () exhibits antibacterial activity due to the quinoline moiety, suggesting that bulky substituents (e.g., 2-methylallyloxy) may enhance interactions with microbial targets . Pyridine-based ethanones () inhibit CYP51 enzymes in Trypanosoma cruzi, demonstrating that heterocyclic substituents can confer pharmacological specificity .

Physicochemical Properties

Table 1 summarizes key properties of analogous compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.